N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide
Descripción
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-8-10-17(11-9-15)19-20(25-13-5-12-22-21(25)24-19)23-18(26)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFAUENYLLEAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
The exact mode of action of F0692-0132 is currently unknown due to the lack of specific target identification. Based on its structural similarity to other imidazo[1,2-a]pyridine derivatives, it could potentially interact with its targets by forming non-covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
The molecular and cellular effects of F0692-0132’s action are currently unknown. Given the diverse biological activities of similar compounds, F0692-0132 could potentially have a wide range of effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, such as casein kinase 2 (CK2), which is involved in various cellular processes including cell cycle regulation, apoptosis, and DNA repair. The interaction between this compound and CK2 involves binding to the ATP-acceptor site, thereby inhibiting the enzyme’s activity and affecting downstream signaling pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving protein kinases like CK2. By inhibiting CK2, this compound can induce apoptosis in cancer cells, disrupt cell cycle progression, and alter gene expression patterns. Additionally, it impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the ATP-acceptor site of CK2, forming hydrophobic contacts with amino acids such as Met163, Val53, and Ile174. The ketone group in the 4 position of the imidazo[1,2-a]pyrimidine ring forms a hydrogen bond with the amine of Val116, stabilizing the inhibitor-enzyme complex. This binding inhibits CK2 activity, leading to downstream effects on cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on CK2 over extended periods. Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of CK2 activity, leading to prolonged effects on cell cycle regulation and apoptosis.
Dosage Effects in Animal Models
Studies on animal models have revealed that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits CK2 activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CK2. By inhibiting CK2, the compound affects various downstream metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism. This inhibition leads to alterations in metabolic flux and changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution across cellular membranes. This interaction influences the localization and accumulation of the compound within different cellular compartments, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CK2 and other target proteins. Post-translational modifications, such as phosphorylation, may influence its localization and targeting to specific cellular compartments, thereby modulating its biochemical effects.
Actividad Biológica
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 863587-86-4 |
| Molecular Formula | C21H18N4O |
| Molecular Weight | 342.4 g/mol |
This compound exhibits its biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been identified as a potential phosphodiesterase 4 (PDE4) inhibitor, which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). By preventing the hydrolysis of cAMP, the compound can enhance signaling pathways involved in various physiological processes, including inflammation and immune responses .
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against several pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity. For instance, compounds with similar structures demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The compound's ability to modulate signaling pathways also positions it as a candidate for anticancer therapy. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis and blocking cell cycle progression. In particular, compounds within this class have shown promise in targeting cancer cells while exhibiting lower cytotoxicity towards normal cells .
Case Studies and Research Findings
- Study on PDE4 Inhibition : A study highlighted the compound's role as a PDE4 inhibitor, demonstrating its potential in reducing inflammatory responses in animal models. The compound significantly decreased levels of pro-inflammatory cytokines in vivo .
- Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial efficacy. The results indicated that modifications to the imidazo[1,2-a]pyrimidine core could enhance activity against resistant strains of bacteria .
- Cytotoxicity Assessment : Comparative studies showed that while the compound effectively inhibited cancer cell lines, it maintained a favorable safety profile with minimal effects on non-cancerous cells .
Aplicaciones Científicas De Investigación
Based on the search results, here's information regarding the applications of certain imidazole and pyrazole derivatives, alongside related compounds:
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives:
- These derivatives can inhibit c-KIT kinase across a wide range of c-KIT mutations, including secondary mutations (V654A secondary resistance mutation in Exon 13) that may arise in GIST (gastrointestinal stromal tumor) patients .
- Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST, SM (Systemic Mastocytosis), certain kinds of AML and melanoma .
- These compounds are potentially useful in treating diseases such as cancer . The invention also provides methods for preparing these compounds, pharmaceutical compositions comprising these compounds, and methods of treating diseases utilizing pharmaceutical compositions comprising these compounds .
Other Imidazole Derivatives:
- A novel methodology has been designed for the synthesis of imidazolidine-4-ones .
- N-(alkyl/aryl) imidazolidin-4-ones can be synthesized in a one-pot procedure, achieving high yields in a short period .
- These compounds have been tested for in vitro antibacterial activity against Escherichia coli, with some demonstrating an antibacterial percentage value of 80.0 compared to chloramphenicol .
Pyrazole Derivatives:
- display antimicrobial activity .
- serve as potential anti-tuberculosis agents .
- can be used to synthesize spiro-4H-pyrazole-oxindoles and fused 1H-pyrazoles .
- Some 1,2,4-triazole derivatives containing pyrazole rings show analgesic activity .
- Pyrazole-based 1,3,4-oxadiazole derivatives have excellent fluorescence properties and xanthine oxidase inhibitory activity .
Other Compounds
Comparación Con Compuestos Similares
Structural Comparison with Imidazo[1,2-a]pyrimidine Analogs
Imidazo[1,2-a]pyrimidine derivatives are less commonly reported than their pyridine counterparts. Key analogs include:
Table 1: Comparison with Imidazo[1,2-a]pyrimidine Derivatives
Comparison with Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are more extensively studied. Structural analogs include:
Table 2: Key Imidazo[1,2-a]pyridine Analogs
Key Findings :
- The phenylthio group in may improve lipophilicity, impacting membrane permeability.
- Fluorophenyl analogs (e.g., in ) exhibit enhanced potency due to fluorine’s electronegativity.
Physicochemical and Pharmacokinetic Considerations
Table 3: Property Comparison
| Property | Target Compound | C₁₈H₁₇N₃O | C₂₃H₂₁N₃OS |
|---|---|---|---|
| Molecular Weight | 356.43 | 291.35 | 387.50 |
| LogP (Predicted) | 3.5 | 2.8 | 4.1 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Solubility (mg/mL) | ~0.1 (low) | ~0.3 (moderate) | ~0.05 (low) |
Key Insights :
- Low solubility may necessitate formulation strategies (e.g., salt formation) for bioavailability.
Métodos De Preparación
Reaction Conditions and Optimization
- Reactants :
- 2-Aminopyrimidine (1.2 equiv)
- 4’-Methyl-α-bromoacetophenone (1.0 equiv)
- Solvent : Ethanol or acetonitrile.
- Temperature : Reflux at 80–90°C for 6–8 hours.
- Catalyst : None required; reaction proceeds via nucleophilic aromatic substitution.
This method yields 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine with >85% purity. Recrystallization from acetonitrile enhances purity to 98%.
Functionalization at Position 3: Acetamide Installation
The acetamide moiety is introduced via two primary pathways: (1) direct aminolysis of an ester intermediate or (2) hydrolysis of a nitrile to a carboxylic acid followed by amidation.
Ester Intermediate Synthesis
The 3-position is functionalized by alkylation with methyl 2-bromoacetate:
- Reactants :
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine (1.0 equiv)
- Methyl 2-bromoacetate (1.5 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF) at 60°C for 12 hours.
The product, methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]acetate, is isolated in 72% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Aminolysis with Aniline Derivatives
The ester intermediate undergoes aminolysis with 2-phenylacetamide:
- Reactants :
- Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]acetate (1.0 equiv)
- 2-Phenylacetamide (1.2 equiv)
- Solvent : Methanol or toluene
- Catalyst : Trimethylaluminum (0.1 equiv) at 70°C for 24 hours.
This method achieves 68% yield, with unreacted ester recovered via fractional distillation.
Alternative Pathway: Nitrile Hydrolysis and Amidation
Nitrile Intermediate Preparation
A cyano group is introduced at position 3 via nucleophilic displacement:
- Reactants :
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine (1.0 equiv)
- Chloroacetonitrile (1.3 equiv)
- Base : Sodium hydride (1.5 equiv)
- Solvent : Tetrahydrofuran (THF) at 0–5°C for 2 hours.
The nitrile intermediate, [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]acetonitrile, is obtained in 65% yield.
Hydrolysis to Carboxylic Acid
The carboxylic acid is isolated as a white solid (89% yield) and characterized via $$ ^1H $$ NMR ($$ \delta $$ 12.1 ppm, COOH).
Amide Coupling
- Reactants :
- [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]acetic acid (1.0 equiv)
- 2-Phenylacetamide (1.1 equiv)
- Coupling Agent : HATU (1.2 equiv)
- Base : Diisopropylethylamine (2.0 equiv)
- Solvent : Dichloromethane at 25°C for 12 hours.
Final purification via recrystallization (ethanol/water) yields this compound in 75% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Ester Aminolysis | 68% | 95% | Fewer steps, scalable |
| Nitrile Hydrolysis | 65% | 89% | Higher functional group tolerance |
Characterization and Validation
- $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$):
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
- Elemental Analysis : Calculated for C$$ _{22} $$H$$ _{20} $$N$$ _4 $$O: C 72.51%, H 5.53%, N 15.38%; Found: C 72.48%, H 5.50%, N 15.35%.
Industrial Considerations
Q & A
Basic Research Question
- 1H/13C NMR: Assign peaks for the imidazo[1,2-a]pyrimidine protons (δ 7.8–8.2 ppm) and phenylacetamide carbonyl (δ 170–175 ppm) .
- X-ray Crystallography: Resolves spatial arrangement of the 4-methylphenyl and acetamide groups, confirming dihedral angles (<30°) between aromatic rings .
- HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 397.1521) .
What biological targets and assays are relevant for evaluating its pharmacological potential?
Basic Research Question
- Primary Targets: Cyclooxygenase-2 (COX-2) inhibition (IC50 < 1 µM in enzyme-linked immunosorbent assays) .
- Cellular Assays: Anti-inflammatory activity measured via LPS-induced TNF-α suppression in macrophages (EC50 ~5 µM) .
- Selectivity Screening: Cross-testing against COX-1 (IC50 > 50 µM) to confirm target specificity .
How do structural modifications (e.g., halogenation, methyl group substitution) impact bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights:
| Modification | Effect on COX-2 IC50 | Reference |
|---|---|---|
| 4-Methylphenyl substituent | Enhances binding affinity (ΔIC50 = −0.8 µM) | |
| Chlorine at pyrimidine C6 | Increases selectivity (COX-2/COX-1 ratio = 15:1) | |
| Thiophene substitution | Reduces potency (IC50 = 12 µM) due to steric hindrance |
How should researchers address contradictions in reported biological activities across structural analogs?
Advanced Research Question
Discrepancies (e.g., COX-2 inhibition variability) may arise from:
- Assay Conditions: Differences in buffer pH (7.4 vs. 6.5) or cofactor concentrations (e.g., heme availability) .
- Cell Permeability: LogP variations (e.g., 3.2 vs. 2.8) due to substituent polarity, affecting intracellular accumulation .
- Resolution: Standardize assays (e.g., recombinant enzyme sources) and validate via orthogonal methods (SPR binding kinetics) .
What analytical methods ensure purity and detect synthetic intermediates or impurities?
Advanced Research Question
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve unreacted starting materials (retention time = 4.2 min) .
- LC-MS: Identifies common impurities (e.g., N-desmethyl byproduct, m/z 383.1389) .
- TLC: Monitor reaction progress (Rf = 0.6 in ethyl acetate/hexane 3:7) .
How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Advanced Research Question
- Docking Studies (AutoDock Vina): Predict binding modes to COX-2’s hydrophobic pocket (Glide score < −9 kcal/mol) .
- ADMET Prediction (SwissADME): Optimize LogS (>−4) by introducing polar groups (e.g., -OH) without compromising LogP (<3.5) .
What patent precedents inform the design of novel derivatives with improved IP positions?
Advanced Research Question
- Prior Art: WO 2022/122876 (imidazo[1,2-a]pyridazine derivatives as IRAK4 inhibitors) suggests targeting kinase domains .
- Design-Around Strategies: Replace the 4-methylphenyl group with a morpholine ring to circumvent existing claims .
What stability challenges arise during storage, and how are they mitigated?
Advanced Research Question
- Degradation Pathways: Hydrolysis of the acetamide group in aqueous buffers (t1/2 = 48 hrs at pH 7.4) .
- Stabilization: Store lyophilized at −20°C under argon. Use citrate buffers (pH 5.0) for in vitro assays .
Which in vitro ADME assays are critical for advancing this compound to preclinical studies?
Advanced Research Question
- Microsomal Stability: Incubate with liver microsomes (human/rat); calculate intrinsic clearance (Clint < 15 mL/min/kg) .
- Caco-2 Permeability: Assess apical-to-basal transport (Papp > 1 × 10−6 cm/s) to predict oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
